N*1*-Furan-2-ylmethyl-N*1*-isopropyl-ethane-1,2-diamine
Description
N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine is an ethane-1,2-diamine derivative featuring a furan-2-ylmethyl group and an isopropyl substituent on one nitrogen atom. Its molecular structure combines a heterocyclic furan ring with a branched alkyl chain, distinguishing it from simpler aliphatic diamines.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(2)12(6-5-11)8-10-4-3-7-13-10/h3-4,7,9H,5-6,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHOQXSGBXAMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with isopropylamine, followed by the reduction of the resulting imine to yield the desired diamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine intermediate can be reduced to form the diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of suitable leaving groups and nucleophiles .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced diamines, and substituted amine derivatives .
Scientific Research Applications
N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of bio-based polyimides and other eco-friendly polymers.
Mechanism of Action
The mechanism of action of N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Ethane-1,2-diamine Derivatives
Key structural analogs differ in substituents attached to the nitrogen atoms. Below is a comparative analysis:
Key Observations:
- Heterocyclic vs. Aromatic Substituents: The target compound’s furan ring provides oxygen-based electron donation, contrasting with sulfur in thiazole derivatives (e.g., ) or nitrogen in pyridine analogs (e.g., ).
- Branching and Steric Effects : The isopropyl group in the target compound introduces steric hindrance, comparable to cyclopropyl substituents in , but distinct from linear alkyl chains in simpler diamines like N,N-Diisopropyl ethylenediamine .
Physicochemical and Functional Properties
Molecular Weight and Polarity:
- The target compound (MW ≈ 193 g/mol) is lighter than benzyl-pyrrolidinyl derivatives (e.g., , MW ≈ 261 g/mol) due to the absence of a bulky pyrrolidine ring.
Corrosion Inhibition Potential (Theoretical):
- Ethane-1,2-diamine derivatives with electron-donating groups (e.g., -NH2, furan) are theorized to adsorb more effectively on metal surfaces, acting as corrosion inhibitors . The target compound’s furan ring may enhance this property compared to purely aliphatic analogs like .
Biological Activity
N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a furan ring, an isopropyl group, and an ethane-1,2-diamine backbone. This unique structure may contribute to its biological activity through various interactions with biological macromolecules.
The biological activity of N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine is hypothesized to involve:
- Hydrophobic Interactions : The furan moiety can interact with hydrophobic pockets in proteins.
- Hydrogen Bonding : The ethane-1,2-diamine part of the molecule can form hydrogen bonds with amino acid residues, potentially modulating enzyme or receptor activities.
Antimicrobial Activity
A study investigating similar furan derivatives demonstrated varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi. The minimum inhibitory concentration (MIC) values indicated that certain furan derivatives were effective at low concentrations .
| Compound | Pathogen Tested | MIC (mg/L) |
|---|---|---|
| CFM | E. coli | 1.0 |
| CFM | S. typhi | 1.0 |
| CFM | Bacillus subtilis | 100 |
| CFM | Staphylococcus aureus | No Activity |
This table illustrates the efficacy of a related compound, suggesting that N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine may also possess antimicrobial properties worth exploring.
Antiviral Activity
Research on furan derivatives has also highlighted their potential as antiviral agents. For instance, derivatives have been identified as inhibitors of SARS-CoV-2 with IC50 values indicating significant potency . Although specific data on N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine is lacking, its structural similarity to effective antiviral agents suggests potential for similar activity.
Comparative Analysis with Similar Compounds
To better understand the potential applications of N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine, it is helpful to compare it with other compounds featuring the furan ring:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 2-(furan-2-ylmethylene)hydrazine | Antiviral | IC50 = 1.55 μM against SARS-CoV-2 |
| 1,1-bis(2-carbamoylguanidino)furan | Antimicrobial | Effective against E. coli (MIC = 1 mg/L) |
| N-(4-Fluorobenzyl)-N-(prop-2-en-1)amine | Antimicrobial | Various activities noted |
This comparison highlights the diverse biological activities associated with furan-containing compounds and suggests that N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine may share similar therapeutic potentials.
Case Studies and Research Findings
While direct case studies on N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine are scarce, literature indicates that furan derivatives often serve as promising scaffolds in drug discovery. The exploration of their mechanisms of action continues to reveal insights into their therapeutic applications across various domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
